Methyl beta-D-ribofuranoside

描述

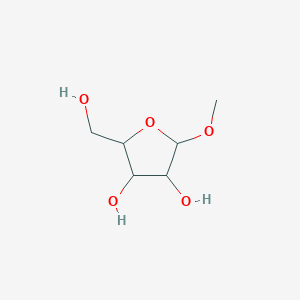

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312174 | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-45-2 | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7473-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl Beta D Ribofuranoside and Its Architecturally Modified Analogues

Regioselective and Stereoselective Glycosylation Strategies

The precise control of stereochemistry at the anomeric center and the selective reaction at specific hydroxyl groups are paramount in carbohydrate synthesis. Various methodologies have been developed to achieve this, ranging from classical acid catalysis to modern enzymatic and metal-catalyzed approaches.

Acid-Catalyzed Condensation and Methylation Techniques

Acid-catalyzed reactions represent a foundational approach for the synthesis of methyl glycosides. The reaction of D-ribose with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or methanesulfonic acid, yields a mixture of the α and β anomers of methyl D-ribofuranoside. google.compearson.com The process involves the protonation of the anomeric hydroxyl group, followed by the elimination of water to form a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by methanol can occur from either the α or β face, leading to a mixture of anomeric products.

Protecting group strategies are often employed to enhance the yield and selectivity of these reactions. For instance, D-ribose can be first converted to methyl-2,3-O-isopropylidene-D-ribofuranoside under the protection of methanol and acetone (B3395972). google.com This protected intermediate can then be further modified.

Efficient access to versatile precursors like methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been described, which are instrumental in constructing 2'-C-branched ribonucleosides. nih.govacs.orgacs.org These synthons can be prepared in high yields from methyl D-ribofuranoside. nih.govacs.org

Enzymatic Approaches for Anomeric Control and Deacetylation

Enzymatic methods offer remarkable specificity and control in glycosylation and deacetylation reactions, providing a greener alternative to chemical synthesis. beilstein-journals.org Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high stereoselectivity. beilstein-journals.org Depending on the enzyme, either inverting or retaining glycosyltransferases can be used to control the anomeric configuration of the product. beilstein-journals.org

Glycoside hydrolases (GHs), which naturally catalyze the cleavage of glycosidic bonds, can be engineered into "glycosynthases" or "thioligases" by mutating the catalytic nucleophile. beilstein-journals.orgresearchgate.net These mutant enzymes can catalyze the formation of new glycosidic or thioglycosidic bonds from activated glycosyl donors, often with excellent stereocontrol. beilstein-journals.orgresearchgate.net

Enzymes are also crucial for the regioselective deacetylation of protected sugar derivatives. For example, cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca has been shown to selectively deacetylate acetylated methyl glycosides. tandfonline.com The enzyme exhibits regioselectivity, for instance, by rapidly deacetylating the C-3 position of methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. tandfonline.com This enzymatic deprotection is a valuable tool for unmasking specific hydroxyl groups for further functionalization. acs.org

Metal-Catalyzed Glycosylation Protocols

Transition metal-catalyzed glycosylation has emerged as a powerful strategy for the stereoselective formation of glycosidic bonds under mild conditions. nih.govresearchgate.net Catalysts based on metals such as palladium, gold, rhodium, and ruthenium have been successfully employed. beilstein-journals.orgnih.gov These methods often exhibit high functional group tolerance, which is a significant advantage in the synthesis of complex molecules. nih.gov

For instance, tin(II) chloride (SnCl₂) has been used as a weak Lewis acid catalyst for the synthesis of various D-ribofuranosides from 1-O-iodoacetylribofuranose and trimethylsilylated nucleophiles. oup.com This method allows for the formation of C-, S-, and N-ribofuranosides under mild conditions. oup.com More recently, iron- and ruthenium-catalyzed nitrene-mediated glycosylation of thioglycoside donors has been developed, offering an acid-free and highly functional group tolerant approach. nih.gov

| Catalyst | Donor | Acceptor | Key Features |

| SnCl₂ | 1-O-iodoacetyl-D-ribofuranose | Trimethylsilylated nucleophiles | Mild conditions, weak Lewis acid catalysis. oup.com |

| Fe/Ru complexes | Aryl S-glycosyl donors | Alcohols, phosphoric acids, nitrogen nucleophiles | Acid-free, high functional group tolerance. nih.gov |

| Palladium | Glycosyl donors | Phenols | Formation of β-O-aryl glycosides. nih.gov |

Photoinitiated Radical Addition for Specific Substitutions

Photoinitiated radical reactions provide a unique avenue for the specific functionalization of carbohydrates. The thiol-ene "click" reaction, for example, involves the photoinitiated addition of a thiol to an alkene. researchgate.net This reaction proceeds via a free-radical chain mechanism and results in the anti-Markovnikov addition product with high regioselectivity. researchgate.net

This methodology has been applied to the synthesis of thio-substituted nucleoside analogues. researchgate.net While direct photoinitiated radical additions to methyl beta-D-ribofuranoside itself are less common, the principles of radical chemistry are applied to modified ribose derivatives. For instance, studies on adenosine (B11128) and 2'-deoxyadenosine (B1664071) cation radicals have explored intramolecular hydrogen transfer from the ribose ring, which can trigger ring cleavage. nih.gov Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions, initiated by UV light in the presence of a radical initiator like AIBN, have also been reported for various halogenated compounds and alkenes. rsc.org These radical-based transformations offer pathways to novel sugar analogues that are not easily accessible through traditional ionic chemistry. unideb.huresearchgate.net

Synthesis of Isotopic Labeled this compound Analogues

Isotopically labeled carbohydrates are invaluable tools for structural and mechanistic studies, particularly in the field of NMR spectroscopy. nih.govtandfonline.comoup.comcapes.gov.bracs.orgresearchgate.netosti.govresearchgate.net

Carbon-13 (¹³C) Enrichment Strategies

The synthesis of ¹³C-labeled this compound and its precursors allows for detailed NMR analysis of carbohydrate structure and conformation. capes.gov.bracs.orgresearchgate.net Chemo-enzymatic methods are often employed to introduce ¹³C labels into specific positions of D-ribose. tandfonline.com For example, the Kiliani synthesis can be adapted to prepare [1-¹³C]ribose. nih.gov

Enzymatic methods using transketolase, aldolase, and transaldolase can then be used to synthesize a variety of specifically ¹³C-labeled sugar phosphates from these initial building blocks. nih.gov In vivo methods have also been developed, where microorganisms are grown on ¹³C-enriched precursors. For instance, Escherichia coli strains can be cultured in a medium containing [1-¹³C]ribose to produce ¹³C-enriched tRNA. nih.gov

Another approach involves the chemical synthesis of amino acids with ¹³C at specific methyl positions, which can then be incorporated into proteins in mammalian cells. nih.gov While not directly a synthesis of the ribofuranoside, this highlights the broader strategies for introducing ¹³C labels into biomolecules. The analysis of ¹³C-¹H and ¹³C-¹³C spin-coupling constants in ¹³C-enriched methyl β-d-ribofuranoside provides detailed insights into its molecular structure and conformation in solution. capes.gov.bracs.orgosti.gov

| Labeling Strategy | Precursor | Product | Application |

| Kiliani Synthesis | D-Arabinose, K¹³CN | [1-¹³C]Ribose | Starting material for further enzymatic synthesis. nih.gov |

| In vivo labeling | [1-¹³C]Ribose | ¹³C-enriched tRNA | NMR studies of nucleic acid dynamics. nih.gov |

| Chemo-enzymatic | Various ¹³C-labeled precursors | Specifically labeled D-ribose isotopomers | Detailed structural and conformational analysis by NMR. tandfonline.com |

Deuterium (B1214612) (²H) Labeling Techniques

The incorporation of deuterium into the methyl β-D-ribofuranoside scaffold is a critical technique for mechanistic studies and for creating standards for nuclear magnetic resonance (NMR) spectroscopy. A prevalent method involves the use of a deuterated Raney nickel catalyst in heavy water (²H₂O). google.com In this hydrogen-deuterium exchange reaction, a mixture of methyl α/β-D-ribofuranoside is refluxed with the catalyst for an extended period, typically 4 to 7 days, to achieve a high level of deuterium incorporation (>97 atom % ²H). google.com This process facilitates the exchange of protons at positions C2, C3, C4, and C5. google.com However, the reaction can be accompanied by epimerization and challenges in reproducibility.

More contemporary and efficient methods have been developed to overcome these limitations. One such method is a continuous flow system utilizing a Ruthenium-on-carbon (Ru/C) catalyst. rsc.org In this approach, a solution of methyl-β-D-ribofuranoside in D₂O is passed through a heated catalyst column under a hydrogen atmosphere, allowing for successful deuteration at positions 2, 3, 4, and 6 without loss of stereoinformation. rsc.orgscispace.com This technique offers a more controlled and reproducible pathway to specifically labeled ribofuranosides. scispace.com

Table 1: Comparison of Deuterium Labeling Methods for Methyl D-ribofuranoside

| Method | Catalyst | Isotope Source | Key Features | Reference |

|---|---|---|---|---|

| Batch Reflux | Raney Nickel | ²H₂O (D₂O) | High deuterium incorporation (>97%); long reaction times (4-7 days); potential for epimerization. | google.com |

| Continuous Flow | Ru/C | ²H₂O (D₂O) / H₂ | Efficient and controlled; avoids loss of stereoinformation; modern alternative. | rsc.org |

Preparation of Modified this compound Derivatives

Synthesis of Anhydro-Sugar Intermediates

Anhydro-sugars, particularly epoxides, derived from methyl β-D-ribofuranoside are versatile intermediates in carbohydrate chemistry. They are pivotal for the synthesis of a wide array of modified sugars, including deoxy, amino, and seleno sugars. researchgate.netnih.gov For example, methyl 2,3-anhydro-β-D-ribofuranoside can be prepared from D-xylose via an intramolecular Mitsunobu reaction. thieme-connect.com These anhydro intermediates, such as the 1,2-anhydro sugar, are crucial in stereoselective glycosylation reactions for building complex nucleosides. dntb.gov.uabeilstein-journals.org The strained oxirane ring of the anhydro-sugar is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of various functional groups. For instance, the reaction of methyl 2,3-anhydro-5-O-mesyl-α-D-ribofuranoside with sodium hydrogen selenide (B1212193) yields both 2,5-anhydro and 3,5-anhydro seleno-sugar derivatives. nih.gov

Introduction and Removal of Orthogonal Protecting Groups (e.g., Isopropylidene, Benzyl (B1604629), Silyl)

The synthesis of complex carbohydrate derivatives necessitates the strategic use of protecting groups to mask reactive hydroxyl groups. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are fundamental to this process. researchgate.net

Isopropylidene: The cis-hydroxyl groups at the C2 and C3 positions of methyl β-D-ribofuranoside are readily protected as a cyclic isopropylidene acetal. rsc.org This is typically achieved by reacting the riboside with acetone in the presence of an acid catalyst. The resulting methyl 2,3-O-isopropylidene-β-D-ribofuranoside is a common intermediate, leaving the primary C5 hydroxyl group available for further functionalization, such as conversion to sulfonate esters. mdpi.commedchemexpress.comfishersci.no The isopropylidene group is stable under basic and hydrogenolysis conditions but is easily removed with mild acid.

Benzyl: Benzyl (Bn) ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are often introduced using benzyl bromide or a related reagent with a base like sodium hydride. The regioselective protection or deprotection of benzyl groups is a key strategy. For instance, perbenzylated methyl ribofuranoside can be regioselectively de-O-benzylated at the C2 position using tin tetrachloride. rsc.orgbeilstein-journals.org Benzyl groups are typically removed under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).

Silyl (B83357): Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are frequently used to selectively protect the sterically less hindered primary hydroxyl group at C5. rsc.orggoogle.com These groups are introduced using the corresponding silyl chloride in the presence of a base like imidazole. nsf.gov Silyl ethers are generally stable to conditions used for acyl and benzyl group manipulations but are selectively cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). google.com

Table 2: Common Orthogonal Protecting Groups for Methyl ribofuranoside

| Protecting Group | Typical Position(s) | Introduction Reagents | Removal Conditions | Reference |

|---|---|---|---|---|

| Isopropylidene | C2, C3 (as acetal) | Acetone, Acid Catalyst | Mild Aqueous Acid | mdpi.com |

| Benzyl (Bn) | C2, C3, C5 | Benzyl Bromide, NaH | Catalytic Hydrogenolysis (H₂/Pd) | rsc.org |

| Silyl (e.g., TBDMS) | C5 (primary OH) | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) | rsc.orggoogle.com |

Formation of Sulfonate Esters and Quaternary Ammonium (B1175870) Salts

The primary hydroxyl group of a suitably protected methyl β-D-ribofuranoside derivative, such as methyl 2,3-O-isopropylidene-β-D-ribofuranoside, can be readily converted into a sulfonate ester. mdpi.com This transformation is crucial as it converts the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. theclinivex.com Common sulfonating agents include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of pyridine. mdpi.com

These sulfonate esters, like methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, are key precursors for synthesizing quaternary ammonium salts (QAS). mdpi.comnih.gov The reaction involves the displacement of the sulfonate group by a tertiary amine, such as pyridine, trimethylamine, or 4-(N,N-dimethylamino)pyridine (DMAP). mdpi.com The efficiency of this quaternization reaction is influenced by both steric and electronic factors of the amine nucleophile. mdpi.com

Table 3: Quaternization Yields from Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

(Data sourced from Dmochowska et al., 2020) mdpi.com

Multi-Step Synthesis of Complex Nucleoside Analogues

Methyl β-D-ribofuranoside serves as a versatile and cost-effective starting material for the multi-step synthesis of complex and biologically significant nucleoside analogues. openaccesspub.orgdntb.gov.uascispace.com A prominent example is the synthesis of clofarabine (B1669196), a second-generation purine (B94841) nucleoside analogue used in cancer chemotherapy. openaccesspub.orgresearchgate.net

One synthetic route to clofarabine begins with the protection of methyl β-D-ribofuranoside as methyl 2,3,5-O-pivaloylated β-D-ribofuranoside. openaccesspub.org This intermediate undergoes acetolysis to form a peracylated D-ribofuranose derivative. Stereoselective glycosylation with 2,6-dichloropurine, followed by a series of steps including regioselective deacetylation, mild fluorination at the C2′ position with diethylaminosulfur trifluoride (DAST), and subsequent modifications of the purine base, ultimately yields clofarabine. openaccesspub.orgresearchgate.net

Similarly, other complex nucleosides are synthesized from ribose derivatives. Key intermediates like 1,2-anhydro-2-C-methylribofuranose, prepared from a ribonolactone, are used in stereoselective glycosylation reactions to produce C-methylated nucleoside analogues. dntb.gov.ua These multi-step sequences highlight the utility of methyl β-D-ribofuranoside and its derivatives as foundational building blocks in medicinal chemistry.

Comprehensive Structural Elucidation and Conformational Dynamics of Methyl Beta D Ribofuranoside

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic techniques, complemented by computational methods, has been employed to investigate the vibrational spectrum of methyl beta-D-ribofuranoside. nih.gov This multi-faceted approach, utilizing Inelastic Neutron Scattering (INS), Raman spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy, allows for a comprehensive observation of all vibrational modes. nih.govstfc.ac.uk

Inelastic Neutron Scattering (INS) is a powerful technique for probing the complete vibrational spectrum of a molecule. acs.org Unlike optical spectroscopies, INS is not governed by selection rules, meaning all vibrational transitions are accessible. acs.org This is particularly advantageous for studying complex molecules like this compound. acs.org The high incoherent neutron cross-section of hydrogen makes INS especially sensitive to hydrogen-related vibrational modes, which are abundant in this molecule. nih.govacs.org

High-resolution INS experiments, conducted using spectrometers like TOSCA at the ISIS Pulsed Neutron & Muon Source, have provided detailed vibrational data for this compound. nih.gov These experiments, combined with density functional theory (DFT) calculations, have enabled a thorough assignment of the molecule's vibrational features. nih.govstfc.ac.uk

Raman spectroscopy provides complementary vibrational information to INS and FTIR. nih.gov In a comprehensive study, Raman spectra of crystalline this compound were recorded using lasers with wavelengths of 532 nm and 785 nm. nih.govacs.org The experiments were performed using both a custom Renishaw inVia Raman spectrometer and a commercial Bruker Senterra Raman microscope. nih.govacs.org

The Raman spectra offer a detailed "fingerprint" of the molecule, with specific peaks corresponding to various bending and stretching motions within the furanose ring and its substituents. nih.gov For instance, the fingerprint region between 150 cm⁻¹ and 390 cm⁻¹ shows significant divergence from theoretical models, highlighting the complexities of intermolecular interactions in the solid state. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a standard technique for identifying functional groups and probing molecular vibrations. nist.gov For this compound, FTIR measurements were conducted at room temperature using a Bruker VERTEX 70v Fourier Transform IR interferometer. nih.govacs.org The resulting spectra provide valuable insights into the vibrational modes, particularly those involving polar bonds like C-O and O-H. nih.govnist.gov The combination of FTIR with Raman and INS data allows for a more complete and unambiguous assignment of the observed vibrational bands. nih.gov

The vibrational spectrum of this compound can be divided into three distinct energy regions, each dominated by different types of molecular motion. nih.govresearchgate.net

Low-Energy Region (<400 cm⁻¹): This region is primarily characterized by lattice vibrations and the rotation of functional groups. nih.govstfc.ac.ukresearchgate.net These collective motions are sensitive to the crystal packing and intermolecular forces.

Mid-Energy Region (400–900 cm⁻¹ and 1400–1600 cm⁻¹): This part of the spectrum is dominated by the out-of-plane bending motions of the furanose ring (400–900 cm⁻¹) and the C-H bending (scissoring) in the methyl and methylene (B1212753) groups (1400–1600 cm⁻¹). nih.govacs.orgresearchgate.net These vibrations are crucial for understanding the conformational flexibility of the furanose ring.

High-Energy Region (>2800 cm⁻¹): This region contains the C-H and O-H stretching modes. nih.govstfc.ac.ukresearchgate.net The precise frequencies of these modes are highly sensitive to the local environment and the presence of hydrogen bonding.

Table 1: Spectral Regions and Corresponding Vibrational Modes for this compound

| Energy Region | Wavenumber Range | Dominant Vibrational Modes |

| Low-Energy | <400 cm⁻¹ | Lattice vibrations, functional group rotation |

| Mid-Energy | 400–900 cm⁻¹ | Out-of-plane bending of the furanose ring |

| Mid-Energy | 1400–1600 cm⁻¹ | C-H bending in methyl and methylene groups |

| High-Energy | >2800 cm⁻¹ | C-H and O-H stretching modes |

The high-energy region of the vibrational spectrum provides strong evidence for the existence of intermolecular hydrogen bonding in the crystalline structure of this compound. nih.govresearchgate.net The O-H stretching modes are particularly informative in this regard. nih.gov Analysis of the spectra, supported by DFT calculations, indicates at least one significant hydrogen-bonding interaction between the two distinct molecular structures present in the unit cell. nih.govstfc.ac.uk These interactions, such as the O3–H group of one molecule donating a hydrogen bond to the O5 atom of a neighboring molecule, play a crucial role in stabilizing the crystal lattice. vulcanchem.com The twisting of C-O bonds outside the furanose ring, which affects the O-H bonds and hydrogen bonding, is facilitated by these intermolecular forces. acs.org

Deconvolution of Spectral Regions (Low-Energy, Mid-Energy, High-Energy)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the three-dimensional structure and dynamic behavior of this compound in solution. By analyzing various NMR parameters, detailed insights into its molecular geometry can be obtained.

The study of spin-coupling constants (J-couplings) between carbon-13 and proton (¹³C-¹H) as well as between adjacent carbon-13 nuclei (¹³C-¹³C) provides a wealth of information about the molecular structure of this compound. capes.gov.bracs.org To facilitate these measurements, isotopically labeled compounds, with single sites of ¹³C-enrichment at each carbon, have been synthesized, allowing for the acquisition of a complete set of 37 ¹³C-¹H and ¹³C-¹³C spin-coupling constants. capes.gov.bracs.org

One-bond, two-bond, and three-bond ¹³C-¹H couplings (¹JCH, ²JCH, and ³JCH) are interpreted in structural and conformational terms, often with the aid of theoretical models. capes.gov.bracs.org Several of these J-couplings have been found to be sensitive to the furanose ring and hydroxymethyl group conformation. capes.gov.bracs.org For instance, the magnitudes and signs of these couplings can differ significantly based on the local geometry and the orientation of substituents. capes.gov.br Theoretical predictions of JCH values are often obtained from ab initio molecular orbital calculations on various conformers. capes.gov.bracs.orgresearchgate.net

Similarly, ¹³C-¹³C coupling constants (JCC) reflect the ring's structure and geometry. acs.org While many JCC values are measured, only a few, such as ²JC3,C5, ³JC1,C5, and ³JC2,C5, appear to be particularly useful as direct probes for conformation. acs.org The correlations established between these various J-couplings and the molecule's structure are crucial for assessing furanose ring dynamics in more complex biomolecules like DNA and RNA oligomers. acs.org

| Coupling Type | Nuclei Involved | Structural Significance | Reference |

| ¹JCH, ²JCH, ³JCH | C1-H1, C2-H2, etc. | Sensitive to furanose ring and hydroxymethyl group conformation. | capes.gov.br, acs.org |

| JCC | C1-C2, C2-C3, etc. | Reflects ring structure and geometry. | acs.org |

| ²JC3,C5 | C3, C5 | Useful as a conformational probe. | acs.org |

| ³JC1,C5 | C1, C5 | Useful as a conformational probe. | acs.org |

| ³JC2,C5 | C2, C5 | Useful as a conformational probe. | acs.org |

The five-membered furanose ring of this compound is not planar but exists in a dynamic equilibrium between various puckered conformations. nih.gov This dynamic behavior is described by the concept of pseudorotation, a continuous cycle of conformations between two main forms: North (N) and South (S) conformers. nsf.gov NMR spectroscopy, particularly the analysis of vicinal proton-proton spin-coupling constants (³JHH), is a primary method for studying this equilibrium. capes.gov.br

Specialized methods like PSEUROT and MA'AT (Multiplet Analysis for Accurate Torsion angles) analysis leverage experimental spin-couplings to create detailed models of ring pseudorotation. nsf.gov For this compound, these analyses indicate a two-state North-South conformational exchange in solution. nsf.gov Studies suggest that in an aqueous environment, the molecule shows a significant preference for North (N-type) conformers, which may account for approximately 80% of the population. nsf.gov This preference for N-type conformers, specifically the ³T₂ conformation, is also supported by complex calculations. nih.gov The rigidity of the β-ribo ring may be influenced by synergistic stereoelectronic effects or noncovalent interactions in solution that stabilize these North forms. nsf.gov The unique dynamics of the furanose ring, including pseudorotation and puckering, are critical for understanding its structure-function relationship. nih.gov

Beyond the ring itself, NMR spectroscopy is used to analyze the conformation of exocyclic groups, such as the hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) substituents. The orientation of these groups is defined by specific torsion angles. researchgate.netacs.org Calculated chemical shieldings have been shown to be sensitive not only to the puckering of the sugar ring but also to the values of exocyclic torsion angles. researchgate.net

In particular, the γ torsion angle (O5'-C5'-C4'-C3') has been found to influence the chemical shielding of the ring atoms. researchgate.net Furthermore, several ¹JCH, ²JCH, and ³JCH values are sensitive to the hydroxymethyl group's conformation. capes.gov.bracs.org By combining experimental J-coupling data with theoretical calculations for different rotamers, it is possible to determine the preferred orientation of these exocyclic fragments in solution. acs.org

| Torsion Angle | Atoms Defining Angle | Significance | Reference |

| α1 | C2–C1–O1–CH₃ | Methoxy group orientation | acs.org |

| γ | O5'–C5'–C4'–C3' | Hydroxymethyl group orientation | researchgate.net |

| α3 | C2–C3–O3–H | Hydroxyl group orientation | acs.org |

Elucidation of Furanose Ring Conformation (Pseudorotation, Puckering Effects)

Fourier-Transform Microwave (FT-MW) Spectroscopy for Gas-Phase Conformations

To understand the intrinsic conformational preferences of this compound, free from solvent or crystal packing effects, gas-phase studies using Fourier-Transform Microwave (FT-MW) spectroscopy have been conducted. ox.ac.uk In a study combining FT-MW spectroscopy with a supersonic jet expansion, the rotational spectra of two distinct conformers were identified and assigned. ox.ac.uk

Both observed conformers were found to adopt a twisted (³T₂) ring conformation. ox.ac.ukresearchgate.net Their stability is enhanced by various intramolecular hydrogen bonds involving the methoxy and hydroxymethyl substituents. ox.ac.ukresearchgate.net The ability to resolve individual conformers and precisely determine their rotational constants provides a benchmark for computational models and offers a clear picture of the molecule's inherent structural landscape. ox.ac.uk This investigation represents the first analysis of an isolated ribofuranose unit in the gas phase, revealing the intrinsic conformational landscape of this biologically relevant sugar form. ox.ac.ukresearchgate.net

| Parameter | Conformer I | Conformer II | Unit |

| Rotational Constant A | 2004.9936(16) | 2006.1105(28) | MHz |

| Rotational Constant B | 1083.4795(11) | 1059.0838(19) | MHz |

| Rotational Constant C | 884.6068(13) | 884.2811(15) | MHz |

Table data sourced from a study on the gas-phase conformations of Methyl β-D-ribofuranoside. ox.ac.uk

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. Several studies have successfully used this technique to analyze the crystal structure of this compound, providing precise atomic coordinates and details about intermolecular interactions. nih.govox.ac.ukacs.org These analyses have confirmed that in the solid state, the molecule adopts a puckered furanose ring conformation and participates in extensive hydrogen-bonding networks. iucr.org The comparison between solid-state data and gas-phase or solution data highlights the influence of environmental forces on molecular conformation. ox.ac.uk

The crystal structure of this compound has been determined to be orthorhombic, belonging to the space group P2₁2₁2₁. nih.govacs.org The unit cell contains eight molecules (Z = 8). nih.govacs.org A key finding from the X-ray analysis is that the crystallographic unit cell contains two distinct molecular structures, labeled (I) and (II). nih.govacs.org

These two conformers differ primarily in the orientation of the hydroxyl group on the C3 carbon. acs.org This is quantified by the experimental torsion angle τ (H, O3, C3, H), which is -17.50° for structure (I) and 179.66° for structure (II), indicating that the O3-H group points in nearly opposite directions in the two molecules. nih.govacs.org This demonstrates how different conformers can co-exist within a single crystal lattice, stabilized by the specific packing arrangement and intermolecular hydrogen bonds. iucr.org The puckering characteristics of the ribofuranose ring are found to be very similar in both the gas and crystal phases, suggesting that the ring's puckering is an intrinsic property determined by its configuration rather than by crystal forces. ox.ac.uk

| Crystal Parameter | Value | Unit | Reference |

| Crystal System | Orthorhombic | - | acs.org, nih.gov |

| Space Group | P2₁2₁2₁ | - | acs.org, nih.gov |

| a | 4.8595 | Å | acs.org, nih.gov |

| b | 24.162 | Å | acs.org, nih.gov |

| c | 12.876 | Å | acs.org, nih.gov |

| α, β, γ | 90 | ° | acs.org, nih.gov |

| Volume (V) | 1511.84 | ų | acs.org, nih.gov |

| Molecules per cell (Z) | 8 | - | acs.org, nih.gov |

Identification of Polymorphic Forms

In the crystalline state, methyl β-D-ribofuranoside exhibits polymorphism, with the crystal structure being orthorhombic with the space group P2₁2₁2₁. nih.govacs.org The unit cell contains eight molecules, which are present as two distinct structures, labeled as (I) and (II). nih.govacs.orgresearchgate.net These two conformers are primarily differentiated by the orientation of the hydroxyl groups on the furanose ring. nih.govresearchgate.netstfc.ac.uksciprofiles.com Specifically, the O2–H bond in structure (I) is oriented differently compared to structure (II), suggesting different hydrogen bonding networks within the crystal lattice. nih.gov This difference in orientation points to the presence of stabilizing intermolecular interactions that are unique to each polymorphic form. nih.gov

The existence of these two distinct conformations within the same crystal highlights the conformational flexibility of the furanose ring. nih.govacs.orgox.ac.uk Neutron diffraction experiments have also identified two conformations with E2 ring-puckering, which are close to the 3T2–E2 structures observed in the gas phase. ox.ac.uk The key distinction between the crystal and gas-phase structures lies in the orientation of the ring substituents, which are arranged in a trans orientation in the solid state to facilitate intermolecular hydrogen bonding. ox.ac.uk This structural polymorphism is a critical factor in understanding the solid-state properties and behavior of methyl β-D-ribofuranoside.

Computational Chemistry for Conformational Landscapes and Spectroscopic Predictions

Computational chemistry provides powerful tools to investigate the conformational landscapes and predict the spectroscopic properties of methyl β-D-ribofuranoside, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations.nih.govacs.orgstfc.ac.uknsf.gov

Density Functional Theory (DFT) has been extensively used to study the structural and electronic properties of methyl β-D-ribofuranoside. nih.govacs.orgstfc.ac.uknsf.gov These calculations have been instrumental in understanding the molecule's vibrational dynamics and conformational preferences. nih.govacs.orgstfc.ac.uk

Both gas-phase and solid-state DFT calculations have been employed to model methyl β-D-ribofuranoside, utilizing software packages such as Gaussian for isolated molecule simulations and CRYSTAL and CASTEP for periodic solid-state calculations. nih.govacs.orgstfc.ac.ukacs.org This dual-pronged approach allows for a comprehensive analysis, separating intramolecular interactions from those imposed by the crystal environment. nih.govstfc.ac.uk

Gas-phase calculations, performed with Gaussian, treat the molecule in isolation and are useful for identifying potential intramolecular hydrogen bonds and inherent conformational preferences. nih.gov Solid-state calculations, using CRYSTAL and CASTEP, explicitly consider the crystal lattice and intermolecular forces, providing a more accurate representation of the molecule's structure in the condensed phase. nih.govstfc.ac.uk The primary difference between CRYSTAL and CASTEP lies in the basis sets they employ, with CRYSTAL using Gaussian-type orbitals and CASTEP using plane-wave basis sets. nih.govacs.org

A comparison of the results from these different computational approaches reveals important distinctions. For instance, gas-phase optimizations can lead to significant deviations in torsion angles compared to experimental crystal structures, as the molecule rearranges to form intramolecular hydrogen bonds that are not present in the solid state. nih.gov

DFT calculations are crucial for mapping the potential energy surface of methyl β-D-ribofuranoside and predicting the relative stabilities of its various conformers. nih.govox.ac.uk In the gas phase, two low-energy conformers have been identified, both adopting a near twisted (3T2) ring conformation. ox.ac.uk These conformers are stabilized by different intramolecular hydrogen bonding networks. ox.ac.uk

The global minimum energy conformer features two separate hydrogen bonds: a weak interaction between the hydroxymethyl group and the ring oxygen (O5'–H···O4') and a link between the hydroxyl groups at C2 and C3 (O2'–H···O3'). ox.ac.uk A second conformer, only slightly higher in energy, displays a cooperative network of two successive hydrogen bonds involving three hydroxyl groups (O2'–H···O3'–H···O5'). ox.ac.uk The small energy difference between these conformers highlights the delicate balance of forces that govern the molecule's conformational preferences. ox.ac.uk

A significant application of DFT is the simulation of various types of spectra, which aids in the interpretation of experimental data. nih.govacs.orgresearchgate.netstfc.ac.uk The vibrational spectra, including inelastic neutron scattering (INS), Raman, and infrared (IR), have been simulated for methyl β-D-ribofuranoside. nih.govacs.orgstfc.ac.ukresearchgate.net These simulations, performed using both gas-phase and solid-state DFT, provide an unambiguous assignment of the vibrational modes. nih.govacs.orgstfc.ac.uk

The simulated spectra show good agreement with experimental data and allow for a detailed analysis of the different spectral regions:

Low-energy region (<400 cm⁻¹): Dominated by lattice vibrations and the rotation of functional groups. nih.govresearchgate.netstfc.ac.uk

Mid-energy region (400–900 cm⁻¹): Characterized by out-of-plane bending motions of the furanose ring. nih.govresearchgate.netstfc.ac.uk

High-energy region (>2800 cm⁻¹): Encompasses the C–H and O–H stretching modes, providing evidence for hydrogen bonding interactions. nih.govresearchgate.net

DFT has also been used to calculate NMR chemical shieldings, which are sensitive to the conformation of the sugar ring. researchgate.netacs.org These calculations have shown that the chemical shielding of the ring atoms, particularly C3', varies significantly with the ring pucker. researchgate.netacs.org

Prediction of Energy Landscapes and Conformational Stabilities

Molecular Dynamics (MD) Simulations for Aqueous Solutions.nih.govresearchgate.net

To understand the behavior of methyl β-D-ribofuranoside in a biologically relevant environment, molecular dynamics (MD) simulations in aqueous solution have been performed. nih.govresearchgate.net These simulations, coupled with neutron scattering experiments, provide insights into the conformational dynamics and hydration of the molecule. nih.govresearchgate.net

MD simulations have been used to investigate the preferred orientation of the methyl ether group. nih.govresearchgate.net By running simulations with the methyl group either unconstrained or constrained to specific staggered orientations, it was determined that the unconstrained simulation, which showed a predominant orientation, was in good agreement with experimental diffraction data. nih.govresearchgate.net This suggests that the molecular mechanics force field used in the simulations accurately describes the conformational behavior of the 1-methyl ether group in solution. nih.govresearchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a powerful computational methodology for studying the conformational dynamics of molecules like methyl β-D-ribofuranoside, particularly in a solvated environment. mdpi.com This approach combines the accuracy of quantum mechanics (QM) for a specific, reactive, or electronically significant part of the molecule with the computational efficiency of molecular mechanics (MM) for the surrounding environment, such as solvent molecules. mdpi.comuv.es For methyl β-D-ribofuranoside, the furanose ring and its immediate substituents are typically treated with QM methods to accurately capture the subtle electronic effects that govern ring puckering and conformational preferences. nih.govarxiv.org The remainder of the system, including the solvent, is described by a classical MM force field. arxiv.orgmdpi.com

The total energy in a QM/MM simulation is calculated as an additive combination of the energies of the QM region, the MM region, and the interaction energy between the two. mdpi.com A critical aspect of this methodology is the treatment of the boundary between the QM and MM regions, where covalent bonds are present. mdpi.comnih.gov Link atoms or pseudobond approaches are commonly employed to handle this interface, ensuring a seamless and chemically realistic connection. nih.gov

Detailed Research Findings

Numerous studies have employed QM/MM simulations to investigate the conformational landscape of nucleosides and their analogues, providing valuable insights applicable to methyl β-D-ribofuranoside. nih.govresearchgate.net These simulations have been instrumental in understanding the influence of the solvent on conformational preferences, which can differ significantly from the gas phase. arxiv.orgresearchgate.net

For instance, research has demonstrated that while certain conformers may be the most stable in the gas phase, the order of stability can change in an aqueous solution. arxiv.org This is often attributed to the formation of specific hydrogen bonding networks between the solute and solvent molecules, which can stabilize conformations that are less favorable in isolation. researchgate.net

Studies have shown that for β-D-ribofuranosides, there is often a dynamic equilibrium between these North and South puckering states. researchgate.net The relative populations of these states are influenced by factors such as the nature of the aglycone (the methyl group in this case), the presence of intramolecular hydrogen bonds, and the explicit interactions with the surrounding solvent molecules. researchgate.netuva.es

Furthermore, QM/MM simulations, often coupled with advanced sampling techniques like umbrella sampling, can provide accurate predictions of the sugar conformational preferences in solution. researchgate.net These computational approaches can be paired with experimental data from techniques like NMR spectroscopy to validate and refine the computational models. researchgate.netresearchgate.net

The table below summarizes key parameters and findings from representative QM/MM studies on furanosides, which are relevant to understanding the conformational behavior of methyl β-D-ribofuranoside.

| Parameter | Description | Typical Findings |

| QM Region | The part of the molecule treated with quantum mechanics. For methyl β-D-ribofuranoside, this is typically the entire molecule or at least the ribofuranose ring. | Enables accurate description of electronic effects governing ring puckering. |

| MM Region | The surrounding environment, usually explicit solvent molecules (e.g., water). | Allows for the simulation of a realistic solvated environment. |

| QM Method | The level of quantum theory used (e.g., DFT, MP2, semi-empirical methods). chemrxiv.org | The choice of method impacts the accuracy and computational cost. DFTB and PBE are noted for describing nucleosides and H-bonding well. arxiv.org |

| MM Force Field | The set of parameters used to describe the classical part of the system (e.g., AMBER, CHARMM, GAFF). mdpi.comarxiv.orgchemrxiv.org | The force field must be compatible with the QM method and accurately represent the solvent. |

| Conformational States | The different spatial arrangements of the molecule, particularly the furanose ring pucker (North/South). | QM/MM simulations can predict the relative populations and free energy differences between these states in solution. |

| Solvation Effects | The influence of the solvent on the conformational equilibrium. | Explicit solvent interactions can significantly alter the conformational preferences compared to the gas phase. researchgate.net |

Table 1. Key Parameters and Findings in QM/MM Simulations of Furanosides.

Biological and Biochemical Research Applications of Methyl Beta D Ribofuranoside

Essential Building Block in Nucleic Acid Chemistry Research

Methyl beta-D-ribofuranoside serves as a fundamental component in the field of nucleic acid chemistry, contributing to the synthesis and investigation of essential biological molecules. guidechem.comcymitquimica.comchemimpex.com Its structural similarity to naturally occurring ribonucleosides makes it an invaluable tool for researchers. chemimpex.com

Precursor for Ribonucleoside and Deoxyribonucleoside Synthesis

A primary application of this compound is its role as a precursor in the synthesis of ribonucleosides and their derivatives. guidechem.comcymitquimica.comchemimpex.com It provides the foundational ribose framework upon which various nucleobases (such as purines and pyrimidines) can be attached to form nucleosides. guidechem.com For instance, it has been utilized in the efficient synthesis of 2'-C-branched ribonucleosides, which are important for studying RNA cleavage mechanisms. acs.orgnih.govresearchgate.netacs.org The synthesis often involves protecting the hydroxyl groups of the ribofuranoside, followed by glycosylation with a nucleobase. mdpi.com For example, methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides have been extensively used as synthons to construct 2′-C-branched ribonucleosides. acs.orgnih.govacs.org

Scaffold for Nucleoside Analogues in Therapeutic Development (Antiviral, Anticancer)

The structural framework of this compound is instrumental in the development of nucleoside analogues with therapeutic potential. guidechem.comchemimpex.comsmolecule.com By modifying the ribose sugar or attaching synthetic nucleobases, scientists can create compounds that interfere with viral replication or cancer cell growth. chemimpex.comsmolecule.com These analogues can mimic natural nucleosides and become incorporated into viral or cellular DNA or RNA, leading to the termination of chain elongation or the introduction of mutations. smolecule.com

Research has explored the use of this compound derivatives in creating antiviral agents, particularly against RNA viruses. mdpi.comsmolecule.com For example, a series of 1,2,3-triazolyl nucleoside analogues, synthesized using a derivative of this compound, showed moderate activity against the influenza A virus. mdpi.com Similarly, derivatives of this compound have been investigated for their potential in developing anticancer drugs. chemimpex.comresearchgate.netmdpi.com For instance, C-2'-branched arabinonucleosides synthesized from a related precursor exhibited promising cytotoxicity against tumor cells. researchgate.netmdpi.com

Tool for Investigating Nucleotide Alterations and RNA Metabolism

This compound and its derivatives are valuable tools for studying nucleotide alterations and the complex processes of RNA metabolism. acs.orgresearchgate.net Density functional theory (DFT) chemical shielding calculations on this compound have provided insights into how the sugar ring conformation influences chemical shifts in nucleic acids. acs.orgresearchgate.net This information is crucial for analyzing nucleic acid conformation in solution. acs.org By incorporating modified nucleosides synthesized from this precursor into RNA strands, researchers can investigate the structural and functional consequences of nucleotide alterations.

Reagent in Oligonucleotide Synthesis

In the laboratory, this compound serves as a key reagent in the synthesis of oligonucleotides, which are short single strands of DNA or RNA. chemimpex.com These synthetic nucleic acid chains have a wide range of applications in research, diagnostics, and therapeutics. The use of phosphoramidite (B1245037) chemistry allows for the stepwise addition of nucleotide monomers, with derivatives of this compound playing a role in constructing the sugar-phosphate backbone. oup.comseela.net

Significance in Glycobiology Research

The field of glycobiology, which studies the structure, function, and biology of carbohydrates (sugars), also benefits from the use of this compound. targetmol.commedchemexpress.commedchemexpress.comtargetmol.com This compound serves as a model for understanding the behavior of ribose, a fundamental component of many biological molecules. targetmol.commedchemexpress.commedchemexpress.comtargetmol.com

Study of Molecular Recognition and Cell Signaling Processes

The specific three-dimensional arrangement of hydroxyl groups on the ribofuranose ring of this compound makes it an ideal model for studying molecular recognition events. researchgate.net These processes are fundamental to many cellular functions, including cell signaling, where the binding of a ligand to a receptor initiates a cascade of intracellular events. chemimpex.com

Researchers have designed and synthesized artificial receptors, such as polypyridine-macrocycles, that exhibit a high binding affinity for this compound. researchgate.net The design of these synthetic receptors is based on the principle of multipoint hydrogen bond complementarity, where the receptor's structure is tailored to match the arrangement of hydroxyl groups on the sugar. researchgate.net The study of these interactions provides valuable insights into the forces that govern molecular recognition.

The binding affinity of these receptors for this compound in nonpolar solvents like chloroform (B151607) has been shown to be significant, with association constants (Ka) reaching up to 5.2 x 10³ M⁻¹. researchgate.net This strong interaction allows for the extraction of even native ribose from aqueous solutions into nonpolar environments. researchgate.net Furthermore, the binding event can be monitored through changes in the fluorescence emission of the receptor, which is significantly enhanced in the presence of this compound or ribose. researchgate.net The degree of fluorescence enhancement correlates with the strength of the binding, providing a method to quantify the recognition process. researchgate.net These studies are crucial for understanding how cells recognize and respond to specific carbohydrate structures, a key aspect of cell signaling. chemimpex.com

Design and Synthesis of Glycomimetics

Glycomimetics are molecules that mimic the structure and function of carbohydrates and are designed to interfere with or modulate carbohydrate-mediated biological processes. This compound serves as a valuable starting material for the synthesis of various glycomimetics due to its inherent structural features. nih.govconicet.gov.ar Its stabilized furanose ring provides a scaffold upon which various chemical modifications can be made to create compounds with desired biological activities. guidechem.com

One approach to synthesizing glycomimetics involves using derivatives of this compound in multicomponent reactions, such as the Passerini reaction. nih.gov For instance, an aldehyde derived from methyl-2,3-O-isopropylidene-β-d-ribofuranoside can be reacted with an isocyanide and a carboxylic acid to generate C-glycosyl amino acid derivatives. nih.gov These compounds are highly sought after as building blocks for peptidomimetics and foldamers due to the conformational constraints imposed by the furanoid ring, their adjustable hydrophilicity, and the potential for diverse stereochemical arrangements. nih.gov

Another strategy involves the synthesis of sulfonamide-linked glycomimetics. conicet.gov.ar In this approach, methyl ribofuranosides can undergo sulfonamidoglycosylation in the presence of a Lewis acid catalyst like boron trifluoride etherate. conicet.gov.ar This reaction, however, often results in a mixture of anomers. These novel glycomimetics, including anomeric and N-glycosyl sulfonamides, have shown potential as enzyme inhibitors and antiproliferative agents. conicet.gov.ar

| Glycomimetic Synthesis Approach | Starting Material Derivative | Key Reaction | Resulting Glycomimetic Class | Potential Application |

| Multicomponent Reaction | Methyl-2,3-O-isopropylidene-β-d-ribofuranoside-derived aldehyde | Passerini Reaction | C-glycosyl amino acids | Peptidomimetics, Foldamers |

| Sulfonamidoglycosylation | Methyl β-D-ribofuranoside | Lewis acid-catalyzed reaction with sulfonamides | Anomeric and N-glycosyl sulfonamides | Enzyme inhibitors, Antiproliferative agents |

Substrate in Enzymatic Reaction Studies

This compound and its derivatives are widely utilized as substrates in the study of various enzymatic reactions. chemimpex.comguidechem.com Their stability against non-specific enzymatic degradation allows for the specific investigation of enzymes involved in glycoside hydrolysis and modification. guidechem.com

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that influences a wide range of cellular processes. chemimpex.commedchemexpress.com this compound and its acylated derivatives serve as important substrates for studying the enzymes involved in these pathways, such as glycosidases and glycosyltransferases. chemimpex.comgoogle.com

For example, the enzymatic alcoholysis of peracetylated Methyl beta-D-ribofuranosides using lipases has been studied to understand the regioselectivity of these enzymes. conicet.gov.ar These studies reveal how enzymes differentiate between the various acetyl groups on the sugar ring, providing insights into their substrate recognition mechanisms. conicet.gov.ar Furthermore, derivatives of this compound are used in the synthesis of chromogenic substrates for detecting β-D-ribofuranosidase activity, which is useful in diagnostic microbiology. google.com

The synthesis of nucleoside analogues, which are crucial in antiviral and anticancer research, often involves glycosylation reactions where derivatives of this compound are used as glycosyl donors. openaccesspub.orgnih.gov Studying these reactions helps in optimizing the synthesis of therapeutic compounds.

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the phosphodiester bonds in the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). sigmaaldrich.commdpi.comnih.gov By regulating the levels of these second messengers, PDEs play a crucial role in a vast array of signal transduction pathways. sigmaaldrich.com

A cyclic phosphate (B84403) derivative of this compound, namely this compound cyclic 3',5'-phosphate, has been instrumental in the analysis of phosphodiesterase function. researchgate.net In a study of a phosphohydrolase from Enterobacter aerogenes, this synthetic substrate was used to probe the enzyme's phosphodiesterase activity. researchgate.net The enzyme-catalyzed hydrolysis of this compound cyclic 3',5'-phosphate was found to yield exclusively the 5'-phosphate product. researchgate.net This high degree of specificity contrasts with the hydrolysis of adenosine 3',5'-monophosphate (cAMP) by the same enzyme, which produces a mixture of 3'-AMP and 5'-AMP. researchgate.net The use of this simplified substrate allows for a more precise characterization of the enzyme's catalytic mechanism and substrate specificity without the complexities introduced by the nucleobase in natural substrates like cAMP.

| Enzyme Class | Substrate Derivative | Research Focus | Key Finding |

| Lipase (B570770) | Peracetylated Methyl β-D-ribofuranoside | Regioselectivity of deacetylation | Enzyme-specific patterns of acetyl group removal |

| β-D-ribofuranosidase | Chromogenic indoxyl β-D-ribofuranosides | Detection of enzymatic activity | Development of diagnostic assays |

| Phosphohydrolase | Methyl β-D-ribofuranoside cyclic 3',5'-phosphate | Substrate specificity and catalytic mechanism | Exclusive formation of the 5'-phosphate product |

Investigation of Glycosylation Pathways

Role in Probing Biochemical Pathways

The structural analogy of this compound to the ribose component of nucleotides makes it and its derivatives valuable probes for investigating various biochemical pathways, particularly those involving RNA and nucleotide metabolism. chemimpex.comnih.gov

RNA-mediated regulatory pathways are fundamental to the control of gene expression. nih.gov The transcription of DNA into pre-messenger RNA (pre-mRNA) and its subsequent processing, including splicing, are tightly regulated processes. nih.gov Small molecules that can perturb these pathways are valuable tools for their investigation.

One such molecule is 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside (DRB), a derivative of ribofuranoside, which acts as a reversible inhibitor of RNA polymerase II-mediated transcription. mdpi.comillumina.com By transiently inhibiting transcription, DRB allows for the synchronization of transcriptional initiation across the genome. illumina.com Upon removal of DRB, transcription resumes in a synchronized manner, enabling researchers to study the kinetics of transcription and co-transcriptional processes like splicing with greater precision. nih.govillumina.com

Studies using DRB have been employed to investigate the relationship between the rate of transcription elongation and alternative splicing decisions. nih.gov While some models propose that a slower elongation rate favors the inclusion of weak exons, kinetic studies using DRB have provided more complex insights, suggesting that the rate of elongation might be consistent regardless of gene architecture and that splicing occurs within a defined timeframe after the synthesis of the downstream splice site. nih.gov Furthermore, DRB has been used as a control compound in studies analyzing the effects of other small molecule inhibitors on gene expression networks, helping to distinguish specific effects from general transcriptional inhibition. mdpi.com

Research on Broader Metabolic Enzyme Functions

This compound and its derivatives serve as critical tools in the study of broader metabolic enzyme functions due to their structural analogy to endogenous ribose-containing molecules. Their stability and amenability to chemical modification allow researchers to probe the mechanisms and activities of various enzymes involved in carbohydrate and nucleotide metabolism. chemimpex.com

One key area of research is the study of glycosylation processes, where this compound can act as a substrate or a structural model for enzymatic reactions. chemimpex.com For instance, derivatives such as methyl-β-D-ribofuranosyl-1H-1,2,3-triazoles have been investigated for their inhibitory effects on glycosidases. Studies have shown that these compounds can inhibit enzymes like baker's yeast maltase and are explored for their potential to modulate mammalian α-glucosidases, which are crucial in sugar metabolism. researchgate.net

Furthermore, research into coenzyme activity has utilized derivatives of ribofuranose to understand structure-function relationships. In studies of adenosylcobalamin (a coenzyme B12 form), modifications to the ribose moiety demonstrated that the rigid structure of the ribofuranose ring is essential for maintaining coenzymic properties and enzymatic activity. The synthesis of analogues of molecules like Acadesine (AICA-riboside), which is involved in metabolic regulation through AMP-activated protein kinase (AMPK), helps scientists to better understand how these metabolic pathways function and to identify new potential drug candidates. mdpi.com

Table 1: Application of this compound Derivatives in Enzyme Research

| Enzyme/Pathway Studied | Derivative Type | Research Finding | Source(s) |

|---|---|---|---|

| Glycosidases (e.g., maltase, α-amylase) | 1,2,3-Triazole glycoconjugates | Demonstrated inhibition of target enzymes, suggesting a role in modulating carbohydrate metabolism. | researchgate.net |

| Adenosylcobalamin-dependent enzymes | Modified ribose analogs | The rigid ribofuranose ring structure was found to be crucial for maintaining coenzymic activity. |

Precursor in Complex Biomolecule Synthesis and Derivatization

This compound is a valuable and frequently used precursor in the organic synthesis of complex biomolecules, most notably nucleoside analogues for pharmaceutical research. chemimpex.comcymitquimica.com Its utility stems from its status as a stable, economical, and commercially available building block that contains the core furanose structure with the correct stereochemistry found in natural ribonucleosides. nih.govnih.gov This pre-defined stereochemistry is a significant advantage in multi-step syntheses, as it obviates the need for complex stereocontrol measures at the sugar level. nih.gov

Synthesis of Adenosine Derivatives

The role of this compound as a starting material is well-documented in the synthesis of potent and clinically relevant adenosine derivatives. Its structure provides the essential ribofuranose scaffold onto which various purine (B94841) bases and other modifications can be introduced.

A prominent example is the synthesis of the anticancer drug Clofarabine (B1669196) (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine). A multi-step synthesis for this important nucleoside analogue has been described starting from methyl β-D-ribofuranoside. openaccesspub.org The process involves the preparation of a key intermediate, 1,2-diacetyl D-ribofuranose derivative, followed by stereoselective glycosylation and subsequent fluorination at the C2′ position. openaccesspub.org

Another significant application is in the creation of specific adenosine receptor modulators. For example, a 10-stage synthesis was developed to produce 2-substitution of N6-benzyladenosine-5'-uronamides , which are known to be agonists of the A3 adenosine receptor. This synthesis explicitly uses methyl-β-D-ribofuranoside as the precursor for constructing the modified ribose portion of the final molecule. nih.govresearchgate.net Similarly, the synthesis of CF102 (2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyl-uronamide), an A3 adenosine receptor antagonist with anticancer properties, also begins with 1-O-methyl-β-D-riboside (an alternative name for this compound). nih.gov

Table 2: Examples of Adenosine Derivatives Synthesized from this compound

| Derivative | Class/Application | Synthetic Significance | Source(s) |

|---|---|---|---|

| Clofarabine | Anticancer nucleoside analogue | Multi-step synthesis starting from methyl β-D-ribofuranoside to create the C2'-fluorinated arabinose sugar. | openaccesspub.org |

| N6-benzyladenosine-5'-uronamide analogs | A3 adenosine receptor agonists | A 10-stage synthesis utilizing methyl-β-D-ribofuranoside as the key precursor for the ribose moiety. | nih.govresearchgate.net |

Development of Thiosugar-Nucleoside Conjugates

The development of thiosugar-nucleoside conjugates represents a significant area of medicinal chemistry, aiming to create analogues with improved stability and novel biological activities. Thiosugars, in which the endocyclic oxygen of the furanose ring is replaced by a sulfur atom, are of great interest because the resulting thioether glycosidic linkage is more resistant to enzymatic cleavage than the natural oxo-glycosidic bond. acs.org

The synthesis of these conjugates often involves the construction of a per-acetylated thiosugar core, which is then coupled with a desired nucleobase. mdpi.com A common and effective method for this coupling is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with the activated thiosugar donor in the presence of a Lewis acid. mdpi.com The development of reliable synthetic routes to access these 4-thiosugar derivatives is a critical aspect of this research field. beilstein-journals.org

While many syntheses build the thiosugar core from other starting materials, the structural principles are closely related to the chemistry of ribofuranosides. The resulting thiosugar-nucleoside conjugates are investigated for a range of therapeutic applications. Preliminary research has suggested their potential use in developing new antimalarial and antiprotozoan drugs, targeting the purine salvage pathways of these organisms. dntb.gov.uaresearchgate.net

Table 3: Thiosugar-Nucleoside Conjugates: Synthesis and Applications

| Conjugate Feature | Synthetic Approach | Research Application | Source(s) |

|---|---|---|---|

| 4'-Thionucleosides | Construction of a thiosugar core followed by stereoselective Vorbrüggen glycosylation with a nucleobase. | Development of stable nucleoside analogues for antiviral and anticancer research. | mdpi.combeilstein-journals.org |

| Thiosugar-Nucleoside Conjugates | General synthesis of thiosugar derivatives and conjugation to nucleosides. | Investigated as potential antimalarial agents. | dntb.gov.ua |

Emerging Research Directions and Methodological Advancements

Integration of Multi-Spectroscopic and Computational Approaches for Mechanistic Understanding

A paradigm shift in the study of Methyl beta-D-ribofuranoside involves the synergistic use of multiple spectroscopic techniques and sophisticated computational methods. This integrated approach provides a holistic view of the molecule's structural and dynamic properties, which are crucial for understanding its function.

A comprehensive analysis of the vibrational spectra of this compound has been achieved by combining inelastic neutron scattering (INS), Raman, and infrared (IR) spectroscopy. nih.govacs.org This multi-pronged strategy allows for the observation of all vibrational modes, unconstrained by spectroscopic selection rules. nih.govacs.org To complement these experimental findings, researchers have employed density functional theory (DFT) calculations. nih.govstfc.ac.uk These theoretical models, which consider both gas-phase and solid-state conditions, have been instrumental in providing unambiguous assignments of the observed vibrational features. nih.govstfc.ac.ukresearchgate.net

This combined experimental and theoretical framework has yielded detailed insights into the molecule's vibrational dynamics. For instance, the low-energy region of the spectrum (below 400 cm⁻¹) is dominated by lattice vibrations and the rotation of functional groups. nih.govresearchgate.net The mid-energy region (400–900 cm⁻¹) is characterized by the out-of-plane bending motions of the furanose ring, while the high-energy region (above 2800 cm⁻¹) corresponds to C-H and O-H stretching modes. nih.govresearchgate.net Notably, these studies have provided convincing evidence of hydrogen bonding interactions between different molecular structures within the crystal lattice. nih.govresearchgate.net

The integration of these techniques is not merely about data collection; it's about building a cohesive mechanistic understanding. By correlating experimental spectroscopic data with theoretical predictions, researchers can explore the intricate conformational landscape of this compound, including the subtle dynamics of ring puckering and pseudorotation. nih.govacs.org This deeper understanding is fundamental to elucidating how the molecule interacts with its environment and participates in biochemical processes.

Development of Highly Regio- and Stereoselective Synthetic Pathways

The synthesis of this compound and its derivatives with high precision is a critical area of ongoing research. The development of regio- and stereoselective synthetic methods is paramount for producing specific isomers required for targeted biological and therapeutic studies.

One area of focus has been the use of enzymatic catalysis to achieve regioselective modifications. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used for the regioselective deacetylation of peracetylated ribofuranosides. conicet.gov.arresearchgate.net This enzymatic approach allows for the selective removal of acetyl groups at specific positions, a challenging task using conventional chemical methods. The anomeric substituent on the ribofuranoside has been shown to influence the regioselectivity of the CAL-B-catalyzed reaction. conicet.gov.ar

In addition to enzymatic methods, chemical strategies are continuously being refined. The synthesis of clofarabine (B1669196), an important anticancer nucleoside, has been achieved in multiple steps starting from this compound. openaccesspub.org This synthesis involves key steps such as the stereoselective glycosylation of a purine (B94841) base with a protected D-ribofuranose derivative and a mild C2′-β-fluorination reaction. openaccesspub.org The development of an improved method for preparing a 1,2-diacetyl D-ribofuranose derivative via acetolysis of a tri-O-pivaloylated D-ribofuranoside highlights the ongoing efforts to optimize synthetic routes. openaccesspub.org

Furthermore, protective group strategies are essential for directing reactions to specific hydroxyl groups on the ribofuranose ring. smolecule.com These strategies allow for the synthesis of complex analogues with defined stereochemistry, which is crucial for structure-activity relationship studies. The ability to synthesize specific isomers with high purity is a prerequisite for exploring their unique biological properties.

Exploration of Novel Biological Targets and Therapeutic Applications of this compound Analogues

This compound itself is primarily a research tool, but its analogues are a rich source of potential therapeutic agents. Researchers are actively exploring new biological targets and expanding the therapeutic applications of these modified nucleosides.

A significant area of investigation is in the development of antiviral and anticancer drugs. guidechem.comchemimpex.com Analogues of this compound are designed to mimic natural nucleosides and interfere with the replication of viruses or the proliferation of cancer cells. chemimpex.comresearchgate.net For example, derivatives of this compound are being investigated for their ability to inhibit viral polymerases, the enzymes responsible for replicating the viral genome. researchgate.net The introduction of modifications, such as a methyl group at the 4'-C position, is a strategy being explored to create nucleoside analogues with improved therapeutic profiles. researchgate.net

The immunomodulatory potential of this compound derivatives is another promising avenue of research. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. This opens up possibilities for treating a range of inflammatory diseases.

Furthermore, these analogues are being utilized in the development of "codrugs," where the ribofuranoside moiety acts as a carrier for an anticancer agent. This approach can enhance the solubility and targeted delivery of the active drug, potentially increasing its efficacy and reducing side effects. The versatility of the this compound scaffold allows for the synthesis of a diverse library of analogues, each with the potential to interact with novel biological targets and offer new therapeutic solutions.

Advanced Conformational Studies in Diverse Chemical Environments

The three-dimensional shape, or conformation, of this compound is intimately linked to its biological activity. Advanced analytical techniques are being employed to study its conformational preferences in various chemical environments, providing a more dynamic picture of its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of these conformational studies. Advanced NMR techniques, such as the analysis of spin-coupling constants, provide detailed information about the puckering of the furanose ring and the orientation of its substituents. nsf.gov A novel method known as MA'AT (Multi-state Analysis of Torsionally-dependent NMR data) analysis has been applied to this compound to create unbiased models of its ring pseudorotation in solution. nsf.gov This approach utilizes a large number of NMR spin-coupling constants to describe the two-state north-south conformational exchange of the furanose ring. nsf.gov

Computational methods, particularly molecular dynamics (MD) simulations, are used in conjunction with experimental data to investigate the structure of this compound in aqueous solutions. researchgate.net By coupling MD simulations with neutron scattering measurements with isotopic substitution, researchers can determine which conformer best fits the experimental results. researchgate.net

These studies have revealed that the conformation of the furanose ring is influenced by its environment. For instance, in aqueous solution, this compound exists in a dynamic equilibrium between different puckered conformations. nsf.gov Understanding how the solvent and other molecules influence this equilibrium is crucial for predicting its behavior in complex biological systems. The insights gained from these advanced conformational studies are vital for the rational design of new analogues with specific shapes and, consequently, desired biological activities.

Scalable Synthesis and Characterization for Industrial and Translational Research

As promising this compound analogues move from basic research towards potential clinical applications, the need for scalable and efficient synthesis and characterization methods becomes paramount. Bridging the gap between laboratory-scale synthesis and industrial production is a key focus of current research.

The development of robust and cost-effective synthetic routes is essential for producing the large quantities of material required for preclinical and clinical trials. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing readily available starting materials. americanelements.com For example, the synthesis of this compound can be achieved through the acid-catalyzed glycosylation of D-ribose with methanol (B129727). pdx.edu Refining such procedures to improve yield and purity on a large scale is an ongoing challenge.

Comprehensive characterization of the synthesized compounds is equally important to ensure their quality and consistency. A battery of analytical techniques is employed, including High-Performance Liquid Chromatography (HPLC) for purity assessment, and spectroscopic methods like NMR and mass spectrometry to confirm the structure and stereochemistry of the final product. chemimpex.com

The ability to produce and thoroughly characterize these compounds on a larger scale is a critical step in the translational research pathway. It enables more extensive biological testing and facilitates the transition of promising candidates from the laboratory to the clinic, ultimately paving the way for new therapeutic interventions.

常见问题

Q. What are the standard synthetic routes for Methyl β-D-ribofuranoside, and how is purity ensured?

Methyl β-D-ribofuranoside is synthesized via ribose acetylation using acetic anhydride in the presence of acid catalysts (e.g., HSO or ZnCl). Post-synthesis purification involves recrystallization or chromatography (e.g., silica gel column chromatography). Structural validation employs H/C NMR, mass spectrometry (MS), and elemental analysis to confirm purity and stereochemistry .